molecular formula C12H10N2O3 B2825047 N-(4-acetylphenyl)isoxazole-5-carboxamide CAS No. 941957-58-0

N-(4-acetylphenyl)isoxazole-5-carboxamide

Cat. No.: B2825047
CAS No.: 941957-58-0
M. Wt: 230.223
InChI Key: BFFLSNBCLNYOSO-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)isoxazole-5-carboxamide is a chemical compound with the CAS Registry Number 941957-58-0. It has a molecular formula of C12H10N2O3 and a molecular weight of 230.22 g/mol . This compound belongs to the class of N-phenyl-isoxazole carboxamides, which are scaffolds of significant interest in medicinal chemistry research due to their diverse biological activities . Although specific biological data for this exact analogue is limited in the searched literature, closely related structural derivatives have demonstrated potent and selective activity in various research models. For instance, specific N-phenyl-5-carboxamidyl isoxazoles have been investigated for their anticancer properties, showing activity against colon carcinoma cells and suggesting a mechanism of action that may involve the down-regulation of the phosphorylated STAT3 signaling pathway . Other research on isoxazole-carboxamide derivatives highlights their potential as inhibitors of cyclooxygenase (COX) enzymes, indicating value in anti-inflammatory research, and some show promising antimicrobial and antifungal activities . The structural motif of linking an isoxazole ring to a substituted phenyl ring via a carboxamide bridge is a common feature in developing novel therapeutic agents, as it allows for fine-tuning of physicochemical properties and target interactions . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetylphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-8(15)9-2-4-10(5-3-9)14-12(16)11-6-7-13-17-11/h2-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFLSNBCLNYOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity Spectrum and Mechanistic Investigations of Isoxazole Carboxamide Derivatives

Anticancer Activities and Cytotoxicity Studies

The isoxazole (B147169) carboxamide scaffold is a prominent feature in many compounds developed for cancer therapy. espublisher.com These derivatives have demonstrated the ability to inhibit tumor cell growth through various mechanisms, including the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

Evaluation of Cytotoxic Activity Across Diverse Cancer Cell Lines

Research into isoxazole carboxamide derivatives has revealed a spectrum of cytotoxic activity against a range of human cancer cell lines. In one study, a series of 5-methyl-3-phenylisoxazole-4-carboxamides were evaluated for their in-vitro anticancer effects. nih.gov The investigation covered several cancer types, including hepatocellular carcinoma (Hep3B, HepG2), cervical adenocarcinoma (HeLa), breast carcinoma (MCF-7), melanoma (B16F1), and colon adenocarcinoma (Colo205). nih.govnajah.edunih.gov

The results indicated that these compounds possess potent to moderate activity, particularly against B16F1, Colo205, and HepG2 cell lines. nih.govresearchgate.net For instance, compound 2a (N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–carboxamide) exhibited a broad spectrum of activity against B16F1, Colo205, HepG2, and HeLa cells, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 7.55 to 40.85 µM. nih.govresearchgate.net Another derivative, 2e (5-Methyl-3-phenyl-N-(4-(trifluoromethoxy) phenyl) isoxazole-4–carboxamide) , was found to be the most active against the melanoma cell line B16F1, with an IC50 of 0.079 µM, a potency comparable to the standard chemotherapy drug Doxorubicin (IC50 = 0.056 µM). nih.gov Other studies on phenyl-isoxazole-carboxamide derivatives showed potent activity against Hep3B and MCF-7 cancer cell lines. najah.edu

Table 1: Cytotoxic Activity of Selected Isoxazole Carboxamide Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Compound 2aB16F1, Colo205, HepG2, HeLa7.55 - 40.85 nih.govresearchgate.net
Compound 2eB16F10.079 nih.gov
Doxorubicin (Control)B16F10.056 nih.gov
Various DerivativesHep3B, MCF-7Potent Activity najah.edu

Investigations into Molecular Pathways of Apoptosis Induction

Apoptosis is a crucial mechanism for eliminating cancerous cells. Studies on isoxazole derivatives show they can trigger this process. For example, certain 4-phenoxy-phenyl isoxazoles have been shown to induce apoptosis in a dose-dependent manner in MDA-MB-231 breast cancer cells. nih.govresearchgate.net This pro-apoptotic effect is a key component of their anticancer activity. The induction of apoptosis is often mediated through complex signaling cascades within the cell. Research suggests that isoxazole derivatives can influence members of the Bcl-2 family of proteins, which are central regulators of the mitochondrial pathway of apoptosis. nih.gov

Analysis of Cell Cycle Progression and Arrest

The cell cycle is a series of events that leads to cell division and replication. A common strategy in cancer therapy is to disrupt this cycle, thereby preventing cancer cells from proliferating. Isoxazole-containing drugs have been shown to interfere with cell cycle progression. nih.gov For instance, the drug Leflunomide, which features an isoxazole ring, can induce cell cycle arrest at the S phase. nih.govresearchgate.net Similarly, studies on 4-phenoxy-phenyl isoxazole derivatives demonstrated an arrest at the G0/G1 phase of the cell cycle in MDA-MB-231 cells. nih.govresearchgate.net This arrest prevents the cells from entering the DNA synthesis (S) phase, effectively halting their division. Other related compounds have also been found to induce G1 phase-transition arrest in different cancer cell lines. frontiersin.org

Role in Targeting Key Molecular Pathways

The anticancer effects of isoxazole carboxamides are linked to their ability to target key molecular pathways essential for tumor growth and survival. Their primary impact is on cell proliferation, as evidenced by the cytotoxicity and cell cycle arrest studies. espublisher.comnih.gov Beyond this, these compounds may also affect other critical processes. Angiogenesis, the formation of new blood vessels that supply tumors with nutrients, and metastasis, the spread of cancer to other parts of the body, are complex processes driven by various signaling pathways. While direct evidence for N-(4-acetylphenyl)isoxazole-5-carboxamide is pending, the broader class of isoxazole derivatives is being actively investigated for their potential to interfere with these pathways, which are often dysregulated in cancer. oaepublish.com

Antimicrobial Activities (Antibacterial and Antifungal)

In addition to their anticancer potential, isoxazole derivatives have been recognized for their antimicrobial properties. espublisher.com This dual activity makes the isoxazole carboxamide scaffold a versatile platform for the development of new therapeutic agents.

Broad-Spectrum Activity Analysis Against Bacterial Strains (Gram-Positive and Gram-Negative)

The isoxazole core is present in several antibacterial drugs, such as Cloxacillin (B1194729) and Sulfisoxazole. espublisher.comnih.gov Research has shown that newly synthesized isoxazole derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Studies on various isoxazole carboxamide analogs have demonstrated their potential as broad-spectrum antibacterial agents. For example, certain derivatives have shown promising activity against bacterial strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.netnih.gov The effectiveness of these compounds can be influenced by the specific chemical groups attached to the core isoxazole structure.

Table 2: Antibacterial Spectrum of Selected Isoxazole Derivatives
Bacterial StrainGram TypeActivity of DerivativesReference
Staphylococcus aureusGram-PositivePromising Activity nih.govmdpi.com
Escherichia coliGram-NegativePromising Activity researchgate.netnih.gov
Pseudomonas aeruginosaGram-NegativeModerate Activity mdpi.com

Furthermore, the isoxazole scaffold has been explored for its antifungal properties. Studies have shown that some pyrazole (B372694) carboxamides and isoxazolol pyrazole carboxylates display notable antifungal activity against various phytopathogenic fungi. nih.govresearchgate.net For instance, one isoxazole pyrazole carboxylate derivative demonstrated significant activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.govresearchgate.net Other research has focused on developing novel fungicides targeting succinate (B1194679) dehydrogenase, a crucial enzyme in fungal metabolism, with N-(alkoxy)-diphenyl ether carboxamide derivatives showing promise. mdpi.com Derivatives have also shown potent activity against fungal species like Aspergillus niger and Candida albicans. nih.govresearchgate.netmdpi.com

Table of Compounds Mentioned

Table 3: List of Chemical Compounds
Compound Name
This compound
N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–carboxamide
5-Methyl-3-phenyl-N-(4-(trifluoromethoxy) phenyl) isoxazole-4–carboxamide
Doxorubicin
Leflunomide
Cloxacillin
Sulfisoxazole

Antifungal Efficacy Against Fungal Strains (e.g., Candida albicans)

Isoxazole carboxamide derivatives have demonstrated notable antifungal properties, particularly against opportunistic fungal pathogens such as Candida albicans. In vitro studies have evaluated various substituted isoxazole-carboxamides to determine their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Research has shown that certain derivatives exhibit significant antifungal activity. For instance, one study identified an isoxazole-carboxamide derivative, designated as compound A8, which displayed activity against C. albicans with a MIC value of 2.00 mg/ml. nih.govresearchgate.net Similarly, another investigation reported that a chloro-fluorophenyl-isoxazole carboxamide derivative, compound 2c, also showed antifungal activity against C. albicans with an MIC of 2.0 mg/ml, a value comparable to the standard antifungal drug Fluconazole (MIC = 1.65 mg/ml). benthamdirect.comeurekaselect.com The selective activity of some of these compounds against Candida species, without affecting beneficial bacteria like Lactobacillus sp., suggests their potential for targeted therapeutic applications. mdpi.comnih.govresearchgate.net

**Table 1: Antifungal Activity of Select Isoxazole Carboxamide Derivatives Against *Candida albicans***

Compound MIC (mg/mL) Reference
Compound A8 2.00 nih.govresearchgate.net
Compound 2c 2.0 benthamdirect.comeurekaselect.com
Fluconazole (Standard) 1.65 eurekaselect.com

Potential in Addressing Antimicrobial Resistance

The rise of multidrug-resistant microbial infections is a significant global health issue, necessitating the development of novel antimicrobial agents. scholarsresearchlibrary.com Isoxazole derivatives represent a promising class of compounds in this effort due to their versatile chemical structure and broad spectrum of biological activities. researchgate.netscholarsresearchlibrary.com The development of new agents is crucial due to the rapid emergence of resistance to existing antifungal drugs. mdpi.comnih.gov

One strategy to combat resistance involves creating hybrid molecules that combine the isoxazole nucleus with other biologically active motifs, such as triazoles. mdpi.com This approach has shown effectiveness against bacteria known for antibiotic resistance. mdpi.com Furthermore, the selective action of certain isoxazole derivatives against pathogenic fungi without harming beneficial microbiota presents a significant advantage. mdpi.comnih.govresearchgate.net This specificity could help prevent secondary infections and maintain a healthy microbiome, addressing a common challenge in broad-spectrum antimicrobial therapy.

Anti-inflammatory and Analgesic Potential

Cyclooxygenase (COX) Enzyme Inhibitory Activity (COX-1 and COX-2)

A significant area of investigation for isoxazole carboxamide derivatives is their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, COX-1 and COX-2, are key to the production of prostaglandins, which mediate inflammation and pain. nih.gov While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily overexpressed during inflammatory conditions. nih.gov Therefore, selective inhibition of COX-2 is a key goal for developing anti-inflammatory drugs with fewer side effects than non-selective NSAIDs. nih.gov

Studies have shown that various isoxazole derivatives exhibit moderate to potent inhibitory activities against both COX enzymes. nih.govfrontiersin.orgnih.gov Some derivatives have demonstrated notable selectivity for COX-2. For example, compound A13 was identified as a potent inhibitor of both COX-1 and COX-2 with IC50 values of 64 nM and 13 nM, respectively, yielding a COX-2 selectivity ratio of 4.63. nih.govresearchgate.net Another series of derivatives showed strong selectivity towards COX-2, with compound C6 being the most potent, having a COX-2 IC50 value of 0.55 µM. frontiersin.orgnih.gov In contrast, other derivatives, such as compound 2b, have been found to be potent inhibitors of the COX-1 enzyme, with an IC50 value of 0.391 μg/ml. benthamdirect.comeurekaselect.com

Table 2: COX Enzyme Inhibitory Activity of Select Isoxazole Carboxamide Derivatives

Compound Target Enzyme IC50 Selectivity Ratio (COX-1/COX-2) Reference
A13 COX-1 64 nM 4.63 nih.govresearchgate.net
A13 COX-2 13 nM 4.63 nih.govresearchgate.net
C6 COX-2 0.55 µM 61.73 frontiersin.orgnih.gov
C5 COX-2 0.85 µM 41.82 frontiersin.orgnih.gov
IXZ3 COX-2 0.95 µM Not specified aalto.fi
2b COX-1 0.391 µg/ml Not specified benthamdirect.comeurekaselect.com

Modulation of AMPA Receptor Activity and Gating Properties

Isoxazole carboxamide derivatives have been identified as intriguing modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for mediating fast excitatory neurotransmission in the central nervous system. mdpi.comhuji.ac.ilnih.gov The overactivation of these receptors is linked to inflammatory pain and central sensitization. nih.gov Certain isoxazole-4-carboxamide derivatives have been shown to be potent inhibitors of AMPA receptor activity, acting as negative allosteric modulators. nih.gov

Electrophysiological studies have demonstrated that these compounds can significantly reduce AMPA receptor-mediated currents. mdpi.comnih.gov For instance, derivatives CIC-1 and CIC-2 produced an 8-fold and 7.8-fold reduction in peak current amplitudes, respectively. mdpi.comhuji.ac.ilnih.govresearchgate.net Other derivatives, ISX-11 and ISX-8, also showed potent inhibition with IC50 values against the GluA2 AMPA receptor subunit of 4.4 µM and 4.6 µM, respectively. huji.ac.ilnih.govresearchgate.net This inhibitory action suggests that these compounds could suppress excessive excitatory signals associated with pain and neurological disorders. nih.gov These derivatives profoundly alter the biophysical gating properties of the AMPA receptors. mdpi.comhuji.ac.ilnih.gov

Table 3: Inhibitory Effects of Select Isoxazole Carboxamide Derivatives on AMPA Receptors

Compound Effect Target Subunit IC50 Reference
CIC-1 8-fold current reduction GluA2, GluA2/3 Not specified mdpi.comnih.gov
CIC-2 7.8-fold current reduction GluA2, GluA2/3 Not specified mdpi.comnih.gov
ISX-11 Potent inhibition GluA2 4.4 µM huji.ac.ilnih.govresearchgate.net
ISX-11 Potent inhibition GluA2/3 4.62 µM huji.ac.ilnih.govresearchgate.net
ISX-8 Potent inhibition GluA2 4.6 µM huji.ac.ilnih.govresearchgate.net
ISX-8 Potent inhibition GluA2/3 4.79 µM huji.ac.ilnih.govresearchgate.net

Effects on AMPA Receptor Deactivation and Desensitization Kinetics

Beyond simply inhibiting current, isoxazole carboxamide derivatives also modulate the fine kinetics of AMPA receptor function, specifically deactivation and desensitization. nih.gov Deactivation refers to the closing of the receptor channel after the signaling molecule (glutamate) unbinds, while desensitization is a process where the receptor becomes unresponsive despite the continued presence of glutamate (B1630785). These kinetic properties are crucial for shaping synaptic responses.

Studies have shown that these compounds act as negative allosteric modulators that can prolong deactivation and accelerate desensitization. nih.gov By prolonging deactivation, the compounds stabilize the closed state of the receptor after glutamate unbinding, which helps reduce excessive post-synaptic currents. nih.gov Simultaneously, by accelerating desensitization, they shorten the duration of receptor activation during prolonged exposure to glutamate. nih.gov For example, derivatives ISX-11 and ISX-8 were found to significantly increase deactivation rates by 2.5-fold and 2-fold, respectively, while also decreasing desensitization rates by a similar magnitude. huji.ac.ilnih.gov This dual effect on receptor kinetics provides a mechanism for counteracting pathological overactivation of AMPA receptors while potentially preserving normal synaptic function. nih.gov

Other Investigated Biological Activities

The isoxazole carboxamide scaffold is a versatile pharmacophore that has been explored for a variety of therapeutic applications beyond the more commonly studied areas of antimicrobial and anticancer activities. Researchers have investigated the potential of these compounds to modulate biological processes involved in neurodegeneration, tuberculosis, and endocrine signaling. This section reviews the available scientific literature on the neuroprotective effects, antitubercular activity, and growth hormone secretagogue receptor antagonism of isoxazole carboxamide derivatives, with a specific focus on this compound where data is available.

Isoxazole-based carboxamides have shown potential as neuroprotective agents in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease. kuey.net The neuroprotective activity of isoxazole derivatives is an area of active research, with studies indicating their potential to combat oxidative stress-induced neuronal damage. For instance, certain isoxazole-substituted chromans have demonstrated high in vitro neuroprotective activity, with some analogues showing EC50 values below 1 μM in protecting neuronal cells from oxytosis. nih.gov While the broader class of isoxazole carboxamides is recognized for these promising effects, specific research on the neuroprotective properties of this compound is not extensively detailed in the currently available scientific literature.

Tuberculosis remains a significant global health threat, necessitating the discovery of novel therapeutic agents. Isoxazole derivatives have been identified as a promising class of compounds in the development of new antitubercular drugs. ijpca.org Research has demonstrated that specific structural modifications to the isoxazole carboxamide core can lead to potent activity against Mycobacterium tuberculosis. For example, a series of N-phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides have been synthesized and shown to possess high inhibitory activity against susceptible strains of M. tuberculosis. bohrium.comacs.org Two notable compounds from this series, N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide and N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide, displayed significant efficacy. nih.gov These compounds also maintained good activity against resistant strains and were selective over other bacterial species. nih.gov While these findings highlight the potential of the isoxazole carboxamide scaffold, specific antitubercular activity data for this compound is not prominently featured in the reviewed literature.

CompoundTarget OrganismMIC90 (µg/mL)MIC90 (µM)
N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamideM. tuberculosis (susceptible strains)0.125-0.250.33-0.66
N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamideM. tuberculosis (susceptible strains)0.06-0.1250.16-0.32

This table presents data for related isoxazole carboxamide compounds to illustrate the potential of the chemical class, as specific data for this compound was not available in the reviewed sources. acs.orgnih.gov

The growth hormone secretagogue receptor (GHS-R) plays a crucial role in regulating growth hormone release and has been identified as a therapeutic target for various metabolic and endocrine disorders. Novel isoxazole carboxamides have been identified as antagonists of the GHS-R. capes.gov.br Structure-activity relationship studies have shown that modifications at the 5-position of the isoxazole ring can lead to analogues with potent binding affinity and functional antagonism of the GHS-R. capes.gov.br This line of research has led to the identification of potent analogues that could serve as pharmacological tools for in vivo studies. capes.gov.br However, the specific antagonistic activity of this compound at the growth hormone secretagogue receptor has not been specifically documented in the available scientific reports.

Structure Activity Relationship Sar Studies and Rational Design Principles

Elucidation of Structural Determinants Influencing Biological Activity and Potency

The biological activity of N-(4-acetylphenyl)isoxazole-5-carboxamide and its analogs is intricately linked to the specific arrangement and nature of their constituent chemical moieties. The isoxazole (B147169) ring itself serves as a critical scaffold for biological interaction. researchgate.netnih.gov SAR studies on various isoxazole-carboxamide derivatives have highlighted the importance of the substituents on both the phenyl ring attached to the carboxamide nitrogen and the isoxazole ring itself. researchgate.netnih.gov

The N-(4-acetylphenyl) group is a key determinant of activity. The acetyl group at the para position is an electron-withdrawing group, which can influence the electronic distribution of the entire molecule and its ability to interact with biological targets. The carboxamide linker is also crucial, providing a hydrogen bond donor and acceptor site that can facilitate binding to receptor pockets. scholarsresearchlibrary.com

Impact of Substituent Modifications on Pharmacological Efficacy

Systematic modifications of the this compound structure have provided valuable insights into the features that govern its pharmacological efficacy. Studies on related isoxazole-carboxamide series have demonstrated that both the nature and position of substituents can dramatically alter biological activity.

For instance, the introduction of different groups on the phenyl ring can modulate potency. In a series of 5-methyl-3-phenylisoxazole-4-carboxamides, substitutions on the N-phenyl ring led to a range of anticancer activities. scholarsresearchlibrary.com While a direct comparison to the 5-carboxamide isomer is not available, these findings suggest that the electronic properties and steric bulk of substituents on the phenyl ring of this compound would likely have a significant impact on its activity. For example, the presence of electron-withdrawing groups, such as halogens, on the aromatic ring of isoxazole carboxamide derivatives has been shown to enhance antimicrobial activity. nih.gov

The following table illustrates the impact of various substituents on the N-phenyl ring of a related 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) series on their anticancer activity against the B16F1 cell line. scholarsresearchlibrary.com

CompoundN-Phenyl Ring SubstituentIC₅₀ (µM)
2a 4-Chloro-2,5-dimethoxy> 100
2c 4-(2-Methoxyphenoxy)1.83
2e 4-(Trifluoromethoxy)0.079
2f 4-(Thiophen-2-yl)0.19

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies provide a quantitative framework for understanding the relationship between the chemical structure of a compound and its biological activity. These analyses employ statistical methods to correlate physicochemical properties of molecules with their observed biological responses.

Application of Hansch-Fujita Methodologies

While a specific Hansch-Fujita analysis for this compound was not found in the reviewed literature, this methodology is a cornerstone of QSAR studies. The Hansch analysis typically correlates biological activity with parameters such as hydrophobicity (log P), electronic effects (Hammett constants, σ), and steric effects (Taft parameters, Es). For a series of this compound analogs, a Hansch equation would take the general form:

log(1/C) = k₁logP + k₂σ + k₃Es + k₄

Where C is the concentration of the compound required to produce a specific biological effect, and k₁, k₂, k₃, and k₄ are constants determined by regression analysis. Such an analysis would allow for the prediction of the activity of novel analogs based on their physicochemical parameters.

Correlation of Molecular Descriptors with Biological Response

QSAR studies on various isoxazole derivatives have successfully correlated molecular descriptors with biological responses. nih.gov For example, in a QSAR study on the anti-inflammatory activity of a series of isoxazole derivatives, a strong correlation was found between the predicted and observed activity, indicating the development of a robust QSAR model. nih.gov Topological, electronic, and physicochemical descriptors have been used to develop QSAR models for N-(Aryl)-4-(azolylethyl) thiazole-5-carboxamides, which are structurally related to the compound of interest. nih.gov These studies have shown that topological descriptors, which describe the shape and size of the molecule, play a significant role in determining biological activity. nih.gov

Rational Drug Design Strategies for Optimizing this compound Analogs

The insights gained from SAR and QSAR studies provide a solid foundation for the rational design of optimized this compound analogs. espublisher.comnih.gov By understanding which structural features are critical for activity, medicinal chemists can design new compounds with improved potency, selectivity, and pharmacokinetic properties.

One key strategy involves the targeted modification of the N-phenyl ring. Based on the data from related compounds, introducing substituents with specific electronic and steric properties could enhance target binding. For example, the potent activity of the trifluoromethoxy-substituted analog in a related series suggests that exploring other electron-withdrawing groups at the para position of the phenyl ring could be a fruitful avenue. scholarsresearchlibrary.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For isoxazole-carboxamide derivatives, docking studies have been instrumental in elucidating their interactions with various biological targets, including enzymes implicated in inflammation and cancer, such as Cyclooxygenase (COX) and Heat Shock Protein 90 (Hsp90). nih.govresearchgate.netresearchgate.netresearchgate.net

Binding affinity, often expressed as a docking score in units of kcal/mol, quantifies the strength of the interaction between a ligand and its target protein. Lower energy scores typically indicate a higher binding affinity. researchgate.netresearchgate.net Docking simulations for isoxazole-based compounds against various targets have shown promising binding energies, suggesting stable and favorable interactions. researchgate.netresearchgate.netpnrjournal.com

The simulations also predict the conformational binding mode, which is the three-dimensional arrangement of the ligand within the protein's binding pocket. For instance, in studies involving COX enzymes, the orientation of the isoxazole (B147169) ring and its substituents within the active site is critical for inhibitory activity. nih.govresearchgate.net The ability of the 4-acetylphenyl group to fit within specific sub-pockets of a receptor would be a key determinant of the binding mode for N-(4-acetylphenyl)isoxazole-5-carboxamide.

Table 1: Representative Docking Scores of Isoxazole Derivatives Against Various Protein Targets
Compound ClassProtein TargetDocking Score (kcal/mol)Reference
Isoxazole AnaloguesTopoisomerase II-7.8 to -9.0 pnrjournal.com
Isoxazole-based MoleculesHsp90-8.23 to -8.51 researchgate.net
Substituted-Isoxazole DerivativesCOX-2-8.4 to -8.7 researchgate.net

A crucial outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, anchor the ligand in the binding site. researchgate.netresearchgate.net For isoxazole derivatives targeting Hsp90, key interactions have been observed with residues such as Gly97, Asn51, and Lys58. researchgate.netresearchgate.net Similarly, when targeting the COX-2 enzyme, interactions with residues like Arg120 are considered decisive for activity. researchgate.net These interactions stabilize the ligand-protein complex and are essential for the compound's biological effect.

Table 2: Key Amino Acid Interactions for Isoxazole Derivatives with Protein Targets
Protein TargetKey Amino Acid ResiduesType of InteractionReference
Hsp90Asn51, Lys58Hydrogen Bonds researchgate.netresearchgate.net
Hsp90Gly97Hydrophobic Interactions researchgate.netresearchgate.net
COX-2Arg120, Cys41Hydrogen Bonds researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD studies can assess the conformational stability of the docked pose. nih.gov Simulations are often run for extended periods, such as 100 nanoseconds, to ensure the stability of the ligand within the binding pocket. nih.gov Key metrics analyzed from MD trajectories include the root-mean-square deviation (RMSD) and the radius of gyration (Rg), which provide insights into the stability of the complex and any conformational changes that may occur. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These studies provide information on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. For molecules like this compound, DFT calculations can help rationalize its structure-activity relationships and predict its reactivity in biological systems.

In silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools, such as SwissADME and QikProp, are used to forecast a molecule's absorption, distribution, metabolism, and excretion profile. nih.govresearchgate.netresearchgate.net These programs calculate various physicochemical descriptors to assess "drug-likeness," often evaluated against criteria like Lipinski's Rule of Five. researchgate.net This rule suggests that orally active drugs generally have a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Computational assessment of isoxazole derivatives frequently shows compliance with these rules, indicating good potential for oral bioavailability. researchgate.netresearchgate.net

Table 3: Key Parameters for In Silico Drug-Likeness Assessment (Lipinski's Rule of Five)
ParameterAcceptable Range for Oral Bioavailability
Molecular Weight (MW)≤ 500 g/mol
Log P (Lipophilicity)≤ 5
Hydrogen Bond Donors (HBD)≤ 5
Hydrogen Bond Acceptors (HBA)≤ 10

Virtual Screening and Lead Optimization Approaches

Virtual screening is a computational strategy used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netnih.gov Docking-based virtual screening has successfully identified novel isoxazole-carboxamide derivatives as potential therapeutic agents from databases like ZINC. researchgate.netresearchgate.netnih.gov

Once an initial "hit" compound is identified, lead optimization follows. This process involves making iterative structural modifications to the hit molecule to improve its potency, selectivity, and ADME properties. nih.gov For example, a virtual screening might identify a 3-phenyl-5-methyl-isoxazole-4-carboxamide core structure; subsequent computational and synthetic modifications can then be made to enhance its activity, leading to the development of a promising lead compound with favorable pharmacokinetic profiles, including high oral bioavailability. nih.gov

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel N-(4-acetylphenyl)isoxazole-5-carboxamide Analogs with Enhanced Biological Specificity and Potency

The design of new analogs of this compound is a key strategy for enhancing therapeutic efficacy. Structure-activity relationship (SAR) studies have revealed that modifications to the phenyl and isoxazole (B147169) rings can significantly influence biological activity. nih.gov For instance, the introduction of electron-withdrawing groups, such as halogens (F, Cl, Br), on the phenyl ring has been shown to enhance anticancer activity. researchgate.net

The synthesis of these novel analogs typically involves a coupling reaction between a substituted isoxazole-carboxylic acid and various aniline (B41778) derivatives. nih.govresearchgate.net Common activating agents used in this process include N,N'-dicyclohexylcarbodiimide (EDCI) and catalysts like 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov Recent advancements in synthetic methodologies, including transition metal-catalyzed cycloadditions and green chemistry approaches like ultrasound irradiation, offer more efficient and environmentally benign routes to a wider array of isoxazole derivatives. researchgate.netnih.govpreprints.org

Future design strategies will focus on creating analogs with improved selectivity for specific biological targets, thereby minimizing off-target effects. For example, studies on isoxazole-carboxamide derivatives as cyclooxygenase (COX) inhibitors showed that a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other directed the isoxazole ring toward the secondary binding pocket of the COX-2 enzyme, enhancing selective binding. researchgate.net By systematically altering substituents, researchers can fine-tune the pharmacokinetic profiles and increase the potency of these compounds. nih.govmedicaldialogues.in

Compound IDSubstitution on Phenyl Ring (attached to Carboxamide)Target/Cell LinePotency (IC50)Reference
A13 3,4-dimethoxyCOX-164 nM nih.gov
COX-213 nM nih.gov
2a 2-fluoroHeLa0.91 µM researchgate.net
Hep3B8.02 µM researchgate.net
2e 4-(trifluoromethoxy)B16F10.079 µM nih.govresearchgate.net
MYM4 Not SpecifiedCOX-20.24-1.30 µM range nih.gov
HeLa1.57 µM nih.gov
Hep3B4.84 µM nih.gov

Exploration of New Biological Targets and Therapeutic Indications for Isoxazole Carboxamides

The isoxazole carboxamide scaffold has demonstrated a wide spectrum of biological activities, suggesting its potential to interact with multiple biological targets. researchgate.netnih.govnih.gov While much research has focused on anticancer and anti-inflammatory applications, there is significant opportunity to explore new therapeutic avenues. rsc.org

Potential Therapeutic Areas:

Oncology : Beyond general cytotoxicity, specific molecular targets have been identified. For example, certain 3-amino-benzo[d]isoxazole derivatives have shown potent inhibitory activity against the tyrosine kinase c-Met, a key receptor in tumor growth and metastasis. nih.gov Other studies have pointed to the inhibition of transcription factors essential for cardiac gene activation. nih.gov

Inflammatory Diseases : Many isoxazole derivatives are potent inhibitors of COX-1 and COX-2 enzymes, making them candidates for treating inflammatory conditions. nih.govresearchgate.netnih.gov Leflunomide, an approved isoxazole-containing drug, functions as an immunomodulatory agent by inhibiting dihydroorotate (B8406146) dehydrogenase, which is crucial for the proliferation of activated T cells in rheumatoid arthritis. medicaldialogues.in

Infectious Diseases : Various isoxazole derivatives have been evaluated for antimicrobial and antifungal properties. nih.govnih.gov For instance, some analogs show activity against P. aeruginosa and C. albicans. nih.gov The isoxazole ring is a component of established antibacterial drugs like cloxacillin (B1194729) and sulfamethoxazole. researchgate.netnih.gov

Neurodegenerative Disorders and Pain Management : The diverse pharmacological profile of isoxazoles includes neuroprotective effects and analgesic properties, opening doors for research into treatments for conditions like Alzheimer's disease and for the development of novel pain relievers. researchgate.netnih.govnih.gov

Future work should involve target deconvolution studies for potent analogs to identify their precise mechanisms of action and uncover novel biological targets, thereby expanding the therapeutic potential of this chemical class. rsc.org

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery Pipelines

The integration of computational and experimental techniques is crucial for accelerating the drug discovery process for isoxazole-based compounds. researchgate.net In silico methods allow for the rapid screening of virtual libraries and the prediction of biological activity, guiding the synthesis of the most promising candidates. nih.govrsc.org

Key Methodologies:

Molecular Docking : This technique is widely used to predict the binding interactions between isoxazole derivatives and their biological targets. nih.gov For example, docking studies have elucidated how different substitutions on the phenyl-isoxazole-carboxamide scaffold influence binding affinity and selectivity for COX-1 and COX-2 enzymes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : Predictive QSAR models can be developed to correlate the structural features of isoxazole analogs with their biological activities. nih.gov These models are valuable tools for designing new compounds with enhanced potency. nih.gov

Advanced In Vitro Models : Moving beyond traditional 2D cell cultures, advanced models such as 3D multicellular tumor spheroids provide a more physiologically relevant environment for evaluating anticancer activity. One potent isoxazole-carboxamide derivative, compound MYM4, was shown to hamper spheroid formation in HeLa and Hep3B cancer cells. nih.gov

Experimental Validation : Computational predictions must be rigorously validated through experimental assays. rsc.orgmdpi.com This iterative cycle of computational design followed by synthesis and biological testing is essential for the efficient optimization of lead compounds. nih.gov

By combining these advanced methodologies, researchers can create a more efficient and rational drug discovery pipeline, reducing the time and cost associated with developing new isoxazole-based therapeutics.

Addressing Challenges in the Development of Isoxazole-Based Therapeutics

Despite their promise, the development of isoxazole-based therapeutics faces several challenges that must be addressed to facilitate their translation to the clinic.

Synthetic Complexity : While general synthetic routes are established, the synthesis of complex, highly functionalized isoxazole derivatives can be challenging. researchgate.net Issues such as regioselectivity during ring formation and the potential for the isoxazole ring to decompose under certain reaction conditions need to be carefully managed. researchgate.net

Pharmacokinetic Properties : Like many small molecules, isoxazole derivatives may face challenges related to their ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net Improving aqueous solubility, metabolic stability, and oral bioavailability is often a key objective during lead optimization. nih.gov Including the isoxazole moiety in drug candidates can help improve pharmacokinetic profiles. nih.govmedicaldialogues.in

Toxicity and Selectivity : A primary challenge in drug development is achieving high potency for the intended target while minimizing toxicity to normal cells. nih.gov For instance, while many isoxazole derivatives show potent anticancer activity, their cytotoxicity against normal cell lines must be carefully evaluated. researchgate.netresearchgate.net Compound MYM4, for example, showed potent activity against cancer cells with significantly lower cytotoxicity toward normal cell lines compared to the standard drug doxorubicin. nih.gov

Drug Resistance : For indications like cancer and infectious diseases, the potential for acquired resistance is a significant hurdle. Research into isoxazole analogs should include studies on their efficacy against resistant strains or cell lines and explore combination therapies to mitigate resistance mechanisms.

Overcoming these challenges will require a multidisciplinary approach, combining advanced synthetic chemistry, computational modeling, and comprehensive biological evaluation.

Pre-clinical Research Opportunities for this compound and its Optimized Analogs

Significant opportunities exist for the preclinical development of this compound and its optimized analogs, building on promising in vitro data.

In Vivo Efficacy Studies : The most potent and selective analogs identified from in vitro screening should be advanced into animal models of disease. For anticancer agents, this would involve xenograft models using cancer cell lines against which the compounds have shown high potency, such as HeLa, Hep3B, and B16F1 melanoma cells. nih.govresearchgate.netresearchgate.net For anti-inflammatory candidates, established rodent models of inflammation can be used to assess efficacy.

Pharmacokinetic and Toxicological Profiling : Comprehensive preclinical studies are needed to characterize the pharmacokinetic profiles of lead candidates. medicaldialogues.in This includes determining parameters like half-life, volume of distribution, and routes of elimination. medicaldialogues.in Concurrently, detailed toxicology studies are essential to establish a safety profile before any potential human trials.

Formulation and Drug Delivery : The therapeutic efficacy of a compound can be significantly enhanced through advanced formulation strategies. For example, developing a nano-emulgel for a potent anti-melanoma isoxazole-carboxamide derivative (compound 2e) was shown to improve its permeability and reduce its IC50 value against B16F1 cells by half, from 79 nM to 39 nM. nih.govresearchgate.net Further research into such nanotechnology-based delivery systems could improve the bioavailability and tumor-targeting capabilities of these agents. nih.gov

Antioxidant Potential : Some fluorophenyl-isoxazole-carboxamide derivatives have demonstrated potent antioxidant activity, with one compound showing greater total antioxidant capacity in mice than the natural antioxidant Quercetin. nih.gov Further in vivo studies are warranted to explore the therapeutic potential of these compounds in diseases associated with oxidative stress. nih.gov

Successful preclinical development will be critical in validating the therapeutic potential of this compound class and paving the way for future clinical investigations.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the purity and structural identity of N-(4-acetylphenyl)isoxazole-5-carboxamide?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the compound’s backbone and substituents, focusing on characteristic peaks for the isoxazole ring (δ 6.5–8.5 ppm for protons) and acetylphenyl groups (δ 2.5–3.0 ppm for methyl protons) .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm1^{-1} for the carboxamide and acetyl groups) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase columns with UV detection .

Q. What synthetic routes are commonly employed for N-acylisoxazole derivatives like this compound?

  • Methodology :

  • Multi-Step Synthesis : Start with isoxazole-5-carboxylic acid activation via EDCl/HOBt coupling to 4-acetylaniline. Optimize reaction conditions (e.g., DMF as solvent, 0°C to room temperature) to minimize side reactions .
  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethanol/water) to isolate the product .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

  • Methodology :

  • Antimicrobial Screening : Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
  • Anti-Inflammatory Testing : Measure inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) using ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodology :

  • Purity Validation : Re-analyze conflicting batches via HPLC and mass spectrometry to rule out impurities .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell passage number, serum concentration) and use orthogonal assays (e.g., SPR for target binding vs. cellular assays) .

Q. What strategies optimize synthetic yield when scaling up this compound production?

  • Methodology :

  • Design of Experiments (DoE) : Systematically vary catalysts (e.g., EDCl vs. DCC), solvents (DMF vs. THF), and temperatures to identify optimal conditions .
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction kinetics and intermediate formation .

Q. How does the electronic nature of the 4-acetylphenyl substituent influence the compound’s reactivity and bioactivity?

  • Methodology :

  • Computational Modeling : Perform DFT calculations to analyze electron density distribution and HOMO-LUMO gaps, correlating with experimental reactivity (e.g., nucleophilic attack susceptibility) .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the phenyl ring and compare bioactivity .

Q. What mechanistic insights exist for the antimicrobial action of structurally related isoxazolecarboxamides?

  • Methodology :

  • Target Identification : Use pull-down assays with bacterial lysates and proteomics to identify binding partners (e.g., dihydrofolate reductase) .
  • Resistance Studies : Serial passage bacteria under sub-MIC compound exposure to evaluate resistance development and genetic mutations (via whole-genome sequencing) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodology :

  • Interlaboratory Comparison : Share samples with independent labs for cross-validation using standardized protocols (e.g., DSC for melting points) .
  • Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction to confirm bond lengths and angles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.